2-Ethyl-5-fluorobenzoic acid
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Overview
Description
2-Ethyl-5-fluorobenzoic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where the hydrogen atoms at the second and fifth positions on the benzene ring are replaced by an ethyl group and a fluorine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method includes the diazotization of ethyl p-aminobenzoate followed by fluorination with hydrofluoric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, diazotization, and fluorination, followed by purification techniques like recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
- Oxidation of the ethyl group yields 2-carboxy-5-fluorobenzoic acid.
- Reduction of the carboxylic acid group forms 2-ethyl-5-fluorobenzyl alcohol.
- Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyl-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
- 2-Ethylbenzoic acid
- 5-Fluorobenzoic acid
- 2-Fluorobenzoic acid
Comparison: 2-Ethyl-5-fluorobenzoic acid is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, compared to its analogs
Properties
IUPAC Name |
2-ethyl-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBIBYZHDBTPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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